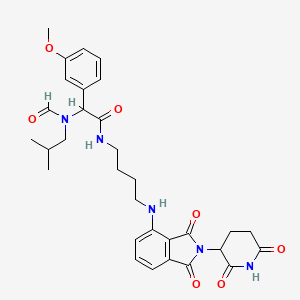
MG degrader 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MG degrader 1 is a proteolysis-targeting chimera (PROTAC) compound designed to target and degrade specific proteins within cells. It is known for its high specificity and potency in degrading proteins such as IKZF3, GSPT1, and GSPT2, with an effective concentration (EC50) of 1.385 nM in MM.1S cells . This compound is part of a new class of therapeutic agents that leverage the cell’s natural protein degradation machinery to selectively remove disease-causing proteins.
Vorbereitungsmethoden
The synthesis of MG degrader 1 involves a series of chemical reactions that link a ligand for the target protein to a ligand for an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Ligand Synthesis: Preparation of the ligand that binds to the target protein.
Linker Attachment: Chemical reactions to attach a linker to the ligand.
E3 Ligase Ligand Synthesis: Preparation of the ligand that binds to the E3 ubiquitin ligase.
Final Assembly: Coupling the target protein ligand-linker conjugate with the E3 ligase ligand.
Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, ensuring high purity and yield.
Analyse Chemischer Reaktionen
MG degrader 1 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligands.
Coupling Reactions: Used to attach the linker to the ligands.
Oxidation and Reduction Reactions: To modify the oxidation state of certain functional groups.
Common reagents and conditions used in these reactions include:
Palladium Catalysts: For coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
The major products formed from these reactions are the intermediate compounds that are eventually assembled into the final this compound molecule.
Wissenschaftliche Forschungsanwendungen
MG degrader 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the role of specific proteins in cellular processes.
Biology: Employed in research to understand the function of target proteins and their involvement in diseases.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer by selectively degrading oncogenic proteins.
Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets.
Wirkmechanismus
MG degrader 1 exerts its effects by recruiting the target protein to an E3 ubiquitin ligase, which tags the protein with ubiquitin molecules. This ubiquitination marks the protein for degradation by the proteasome, a cellular complex responsible for degrading and recycling proteins. The molecular targets of this compound include IKZF3, GSPT1, and GSPT2, and the pathways involved are the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
MG degrader 1 is unique in its high specificity and potency compared to other similar compounds. Similar compounds include other PROTACs targeting different proteins, such as:
PROTAC EZH2 degrader-1: Targets the EZH2 protein.
PROTAC Mcl1 degrader-1: Targets the Mcl-1 protein.
These compounds share a similar mechanism of action but differ in their target proteins and specific applications. This compound stands out due to its effectiveness in degrading multiple proteins with high specificity.
Eigenschaften
Molekularformel |
C31H37N5O7 |
|---|---|
Molekulargewicht |
591.7 g/mol |
IUPAC-Name |
N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-2-[formyl(2-methylpropyl)amino]-2-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C31H37N5O7/c1-19(2)17-35(18-37)27(20-8-6-9-21(16-20)43-3)29(40)33-15-5-4-14-32-23-11-7-10-22-26(23)31(42)36(30(22)41)24-12-13-25(38)34-28(24)39/h6-11,16,18-19,24,27,32H,4-5,12-15,17H2,1-3H3,(H,33,40)(H,34,38,39) |
InChI-Schlüssel |
ZKCMTNMJMBGREP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(C=O)C(C1=CC(=CC=C1)OC)C(=O)NCCCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


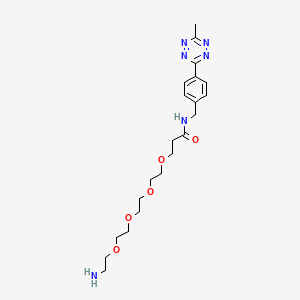

![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)

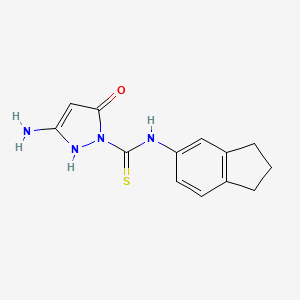


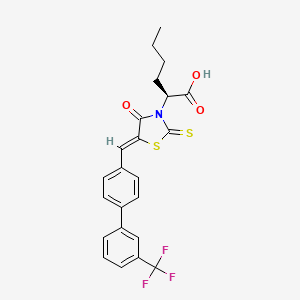

![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)
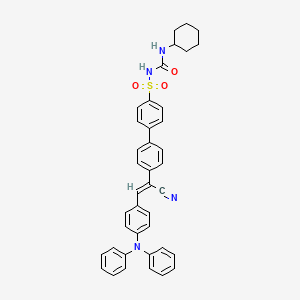
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)
